Cas no 16018-69-2 (Urea,N-(4,6-dimethyl-2-pyrimidinyl)-N'-phenyl-)

Urea,N-(4,6-dimethyl-2-pyrimidinyl)-N'-phenyl- structure
16018-69-2 structure
Product name:Urea,N-(4,6-dimethyl-2-pyrimidinyl)-N'-phenyl-
CAS No:16018-69-2
MF:C13H14N4O
MW:242.276462078094
CID:173915
PubChem ID:204268

Urea,N-(4,6-dimethyl-2-pyrimidinyl)-N'-phenyl- Chemical and Physical Properties

Names and Identifiers

    • Urea,N-(4,6-dimethyl-2-pyrimidinyl)-N'-phenyl-
    • 1-(4,6-dimethylpyrimidin-2-yl)-3-phenylurea
    • 1-(4,6-Dimethylpyrimidine-2-yl)-3-phenylurea
    • 1-(4,6-Dimethyl-2-pyrimidinyl)-3-phenylurea
    • AB00110488-01
    • DTXSID30166825
    • AKOS000627542
    • 16018-69-2
    • Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-phenyl-
    • BRN 0917473
    • Cambridge id 6574109
    • N-(4,6-Dimethyl-2-pyrimidinyl)-N'-phenylurea #
    • MPVBQYNJWXEWMM-UHFFFAOYSA-N
    • N-(4,6-Dimethyl-2-pyrimidinyl)-N'-phenylurea
    • Inchi: InChI=1S/C13H14N4O/c1-9-8-10(2)15-12(14-9)17-13(18)16-11-6-4-3-5-7-11/h3-8H,1-2H3,(H2,14,15,16,17,18)
    • InChI Key: MPVBQYNJWXEWMM-UHFFFAOYSA-N
    • SMILES: CC1C=C(C)N=C(NC(NC2C=CC=CC=2)=O)N=1

Computed Properties

  • Exact Mass: 242.11692
  • Monoisotopic Mass: 242.11676108g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 268
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 66.9Ų

Experimental Properties

  • PSA: 66.91

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